Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate is a chemical compound with the molecular formula C13H19NO4 It is a derivative of phenoxyacetic acid and contains an aminoethyl group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate typically involves the reaction of 2-methoxy-4-(1-aminoethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate can be compared with other phenoxyacetic acid derivatives, such as:
Ethyl 2-[4-(1-aminoethyl)-2-hydroxyphenoxy]acetate: Similar structure but with a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
Ethyl 2-[4-(1-aminoethyl)-2-chlorophenoxy]acetate:
Ethyl 2-[4-(1-aminoethyl)-2-nitrophenoxy]acetate: The presence of a nitro group can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate is a compound that has attracted significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
This compound features a unique molecular structure comprising an ethyl acetate moiety linked to a 4-(1-aminoethyl)-2-methoxyphenoxy group. The molecular formula is C13H17NO3, indicating the presence of both aromatic and aliphatic components, which contribute to its biological properties and chemical reactivity.
Hypoglycemic Effects
Research indicates that derivatives of this compound may exhibit hypoglycemic properties , making them potential candidates for diabetes treatment. A study highlighted that compounds with similar structures have shown effectiveness in lowering blood glucose levels, suggesting that this compound could also possess these properties .
Anti-inflammatory and Analgesic Properties
In addition to hypoglycemic effects, compounds structurally related to this compound have demonstrated anti-inflammatory and analgesic activities. This suggests that the compound may also be beneficial in managing conditions characterized by inflammation and pain.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is suggested that the compound may interact with specific receptors or enzymes involved in glucose metabolism, which could explain its hypoglycemic effects. Further studies are needed to clarify these interactions and their implications for therapeutic efficacy .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including alkylation and reduction processes. For instance, one method involves the alkylation of 4-nitrophenol with ethyl bromoacetate followed by selective reduction of the nitro group using ammonium chloride and iron . The purity and structure of the synthesized compound are confirmed through techniques such as NMR spectroscopy and X-ray crystallography.
Research Findings Summary Table
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C13H19NO4/c1-4-17-13(15)8-18-11-6-5-10(9(2)14)7-12(11)16-3/h5-7,9H,4,8,14H2,1-3H3 |
InChI Key |
NWMQAQZETMHQDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.